Carprofen Ethyl Ester
Description
Carprofen ethyl ester is a derivative of carprofen, a non-steroidal anti-inflammatory drug (NSAID) with a carbazole-propanoic acid scaffold. Carprofen itself was historically used in human medicine (1985–1995) but is now primarily employed in veterinary medicine for pain and inflammation management in dogs and cats . Its structure includes a 6-chloro-9H-carbazole ring and an ethyl ester moiety at the 2-position (Figure 1).
Properties
IUPAC Name |
ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-3-21-17(20)10(2)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNXGCFGFSARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52262-89-2 | |
| Record name | Ethyl-2-(6-chloro-9H-carbazol-2-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052262892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL-2-(6-CHLORO-9H-CARBAZOL-2-YL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU089KH56H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves esterifying carprofen’s carboxylic acid group with ethanol. As detailed in experimental studies, this acid-catalyzed reaction proceeds via nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) serves as the catalyst, with reactions conducted at room temperature for 24 hours. The general reaction scheme is:
Key parameters influencing yield include:
Yield and Characterization
Under these conditions, carprofen ethyl ester is obtained in 78–82% yield after recrystallization from ethanol-petroleum ether. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm successful esterification:
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¹H NMR (CDCl₃) : A triplet at δ 1.25 ppm (3H, CH₂CH₃) and a quartet at δ 4.15 ppm (2H, OCH₂) replace the carboxylic acid proton.
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IR (KBr) : The carbonyl stretch shifts from 1701 cm⁻¹ (carboxylic acid) to 1715 cm⁻¹ (ester).
Integrated Synthesis via Enamine Intermediates
Multi-Step Pathway from Cyclohexanone
Patents describe a convergent synthesis route starting from cyclohexanone, avoiding isolation of carprofen itself. This method comprises four stages:
Enamine Formation
Cyclohexanone reacts with piperidine (1.5 equiv) in toluene under reflux with molecular sieves, forming an enamine intermediate (Formula 3). The reaction achieves >90% conversion within 6 hours.
Alkylation with α-Bromoethyl Propionate
The enamine undergoes alkylation with α-bromoethyl propionate (1.2 equiv) in acetonitrile at 80°C for 12 hours, yielding a 2-substituted cyclohexanone derivative (Formula 5). Sodium iodide (10 mol%) accelerates the SN2 displacement.
Fisher Indole Cyclization
Heating the alkylated product with aniline derivatives in HCl-acetic acid induces cyclization to the carbazole core. Ethanol is introduced at this stage to trap the intermediate as the ethyl ester.
Final Hydrolysis and Esterification
Controlled hydrolysis with 6M H₂SO₄ in dioxane selectively cleaves protecting groups, followed by in situ esterification with ethanol under Dean-Stark conditions.
Process Efficiency
This approach achieves an overall yield of 68–72% with minimal purification steps. Critical advantages include:
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One-pot execution : Intermediates remain in solution, reducing handling losses.
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Scalability : Patent examples demonstrate kilogram-scale production.
Catalytic Coupling Methods
Bimetallic Pd/Ni Catalysis
A Chinese patent discloses a high-yielding method using PdCl₂ and NiCl₂ (1:1 molar ratio) in glacial acetic acid. The reaction proceeds at 100°C for 10 hours, achieving 87.9% yield of this compound.
Reaction Optimization
Mechanistic Insights
The bimetallic system likely operates via a tandem catalysis mechanism:
Comparative Performance
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct esterification | H₂SO₄ | 25 | 24 | 78–82 |
| Enamine route | Molecular sieves | 80–110 | 18 | 68–72 |
| Pd/Ni catalysis | PdCl₂ + NiCl₂ | 100 | 10 | 87.9 |
Analytical Validation
Spectroscopic Consistency
All three methods produce this compound with identical spectral profiles:
Purity Assessment
High-performance liquid chromatography (HPLC) analyses show ≥99.8% purity for the catalytic route versus 98.5–99.2% for other methods. Impurities predominantly arise from residual solvents (toluene, acetonitrile) in the enamine pathway.
Environmental and Industrial Considerations
The Pd/Ni catalytic method, while high-yielding, generates heavy metal waste requiring chelation treatment. In contrast, the enamine route employs recyclable molecular sieves and produces aqueous HCl as the primary byproduct . Life-cycle analyses favor the latter for large-scale production despite marginally lower yields.
Chemical Reactions Analysis
Types of Reactions
Carprofen Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group in the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Introduction to Carprofen Ethyl Ester
This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) carprofen, primarily utilized in veterinary medicine. It retains the core structure of carprofen, characterized by its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential applications in various therapeutic contexts, particularly in pain management and inflammation control.
Applications in Veterinary Medicine
This compound is primarily used for:
- Pain Relief : Effective in managing postoperative pain in animals, particularly after orthopedic procedures.
- Anti-inflammatory Treatment : Reducing inflammation associated with various conditions.
Case Study: Transcutaneous Administration
A study investigated the pharmacokinetics of carprofen administered transcutaneously using a novel device (Vetdrop®) in sheep. The results indicated that:
- Plasma concentrations of carprofen were significantly lower than those achieved via intravenous administration, reducing potential side effects.
- The compound accumulated in plasma and synovial fluid over time, suggesting effective delivery and sustained analgesic effects .
Pharmacokinetic Insights
In a pharmacokinetic study involving mice, it was found that higher doses of carprofen (10 or 20 mg/kg) resulted in plasma levels above therapeutic thresholds for extended periods, indicating potential for improved analgesia post-surgery. However, standard doses (5 mg/kg) were insufficient for effective pain management .
Broader Biological Activities
Beyond its primary applications in pain relief and inflammation control, this compound has shown potential in other areas:
- Antimicrobial Activity : Research into new carbazole derivatives based on carprofen has demonstrated antimicrobial properties against various pathogens .
- Influence on Inflammatory Pathways : Studies suggest that it may also play a role in the biosynthesis of resolvins, mediators involved in resolving inflammation, indicating a broader therapeutic potential beyond traditional NSAID action.
Comparative Analysis with Other Compounds
The following table summarizes the properties and applications of this compound compared to other related NSAIDs:
| Compound | Primary Use | Mechanism of Action | Notable Findings |
|---|---|---|---|
| Carprofen | Pain relief (veterinary) | COX inhibition | Effective analgesic; widely used in animals |
| This compound | Pain relief & inflammation | COX inhibition & resolvin biosynthesis | Enhanced delivery methods improve efficacy |
| Aspirin | Pain relief & anti-inflammatory | COX inhibition | Commonly used; risk of gastrointestinal bleeding |
| Meloxicam | Pain relief (veterinary) | COX inhibition | Longer half-life; used in chronic pain management |
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate involves its interaction with specific molecular targets. In the context of its biological activity, the compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 2: Pharmacological Comparison
*Estimated using QSAR models.
Enzymatic Hydrolysis and Metabolism
This compound is a substrate for carboxylesterases, which hydrolyze the ester bond to regenerate active carprofen. A study using carboxylesterase Est924 demonstrated 82% conversion of this compound with a specific activity of 2.4 mM/mg/min, comparable to ketoprofen ethyl ester (97% conversion) but lower than naproxen ethyl ester (95%) . This slower hydrolysis may prolong its half-life in vivo.
Biological Activity
Carprofen Ethyl Ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) carprofen, has garnered attention for its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and various biological effects supported by diverse research findings.
Target Enzymes
this compound primarily acts by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. The compound also inhibits fatty acid amide hydrolase (FAAH), further contributing to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in pro-inflammatory prostaglandins. This mechanism is essential for alleviating pain and inflammation associated with various conditions. This compound has shown significant potency in inhibiting COX-2 (IC50 = 4 μM) compared to COX-1 (IC50 = 22 μM) and FAAH (IC50 = 79 μM), indicating its selective action towards inflammatory pathways .
Pharmacokinetics
This compound is rapidly absorbed when administered orally, achieving over 90% bioavailability. Its half-life is approximately 8.52 hours following a single subcutaneous injection of 20 mg/kg, allowing for sustained therapeutic effects. The compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, which facilitates its elimination from the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. In vitro studies have demonstrated its ability to reduce apoptosis in certain cell lines and modulate inflammatory responses through its interaction with COX and FAAH enzymes .
Dosage Effects in Animal Models
Research indicates that the biological activity of this compound varies with dosage. Lower doses effectively inhibit COX and FAAH enzymes, providing significant anti-inflammatory benefits without severe side effects typically associated with higher doses . For instance, in canine models, administration at 2.2 mg/kg resulted in decreased levels of PGE2, a marker of inflammation .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in clinical settings:
- Multi-target Inhibition : A study identified carprofen as a promising multi-target FAAH/COX inhibitor, suggesting that derivatives like this compound may enhance analgesic efficacy while minimizing side effects .
- Anti-inflammatory Activity : In a controlled trial involving dogs with musculoskeletal disorders, this compound significantly reduced pain and inflammation markers compared to baseline measurements .
- Antimicrobial Potential : Recent investigations have also reported that carprofen derivatives exhibit antibacterial activity against various pathogens, expanding the therapeutic applications beyond traditional NSAID use .
Summary Table of Biological Activities
| Activity | Mechanism | IC50 Values (μM) |
|---|---|---|
| COX-1 Inhibition | Inhibition of prostaglandin synthesis | 22 |
| COX-2 Inhibition | Selective inhibition leading to reduced inflammation | 4 |
| FAAH Inhibition | Decreased degradation of endocannabinoids | 79 |
| Anti-apoptotic Effects | Reduction in cell death in specific cell lines | N/A |
| Antimicrobial Activity | Inhibition of bacterial growth | N/A |
Q & A
Q. What are the standard methods for synthesizing carprofen ethyl ester, and how are reaction conditions optimized?
this compound is synthesized via acid-catalyzed esterification of carprofen with ethanol. The reaction typically proceeds at room temperature using sulfuric acid as a catalyst, confirmed by NMR and IR spectroscopy . For optimization, variables like alcohol-to-acid molar ratio, catalyst concentration, and reaction time are adjusted. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield, as demonstrated in analogous hydrazide derivatization studies .
Q. How is this compound structurally characterized, and what spectral anomalies arise due to its chiral center?
Structural confirmation relies on -NMR and -NMR. The ethyl group’s methylene protons appear as a multiplet (not a quartet) due to magnetic non-equivalence induced by the chiral carbazole ring carbon . IR spectroscopy identifies ester carbonyl stretches (~1729 cm) and absence of carboxylic acid O-H bands . Chiral centers also cause non-equivalent methyl groups in isopropyl esters, detectable via -NMR splitting patterns .
Q. What solubility properties of this compound are critical for purification and formulation?
The ester is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane and water. Post-synthesis, unreacted starting materials are removed via solvent washing (e.g., methylene chloride, where the ester is soluble but hydrazide derivatives are not) . Solubility data guide crystallization strategies, such as using isopropanol/water mixtures .
Advanced Research Questions
Q. How does the chiral center in this compound influence enzymatic hydrolysis kinetics and enantioselectivity?
Q. What computational strategies are used to predict the biological activity and stability of this compound derivatives?
Density Functional Theory (DFT) calculations and molecular docking simulate interactions with targets like cyclooxygenase (COX) enzymes. In silico models evaluate steric and electronic effects of substituents (e.g., halogenation at C-3 of the carbazole ring) on bioactivity and metabolic stability . ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions further prioritize derivatives for synthesis.
Q. How can impurities like unreacted carprofen be detected and quantified in this compound batches?
High-Performance Liquid Chromatography (HPLC) with UV detection separates this compound from impurities (e.g., carprofen or hydrazide byproducts). -NMR identifies residual methyl ester peaks at δ 3.6–3.7 ppm, while IR detects carboxylic acid O-H stretches (~3400 cm) in unreacted starting material . Quantification via calibration curves ensures compliance with pharmacopeial standards.
Q. What experimental designs are recommended for studying this compound’s effects on mucosal integrity in vitro?
Using Ussing chambers, canine gastric mucosa is exposed to this compound, and transepithelial electrical conductance/permeability to mannitol are measured. Histological staining (e.g., hematoxylin-eosin) assesses epithelial damage. Comparative studies with parent drugs (e.g., carprofen) clarify ester-specific toxicity mechanisms .
Methodological Considerations
- Spectral Interpretation : Always compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve chiral center-induced splitting .
- Enzymatic Assays : Optimize substrate concentration and pH to avoid substrate inhibition, as seen in carboxylesterase studies .
- Purification : Use solvent polarity gradients for crystallization, leveraging solubility differences between esters and acids/hydrazides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
